2-fluoro-N-methyl-5-nitrobenzenesulfonamide
Overview
Description
2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.21 g/mol . It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzenesulfonamide structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by fluorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-amino-N-methyl-5-nitrobenzenesulfonamide.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2-fluoro-N-methyl-5-nitrobenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-methylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
N-methyl-5-nitrobenzenesulfonamide: Lacks the fluorine atom, affecting its stability and reactivity.
2-fluoro-5-nitrobenzenesulfonamide: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-fluoro-N-methyl-5-nitrobenzenesulfonamide is unique due to the presence of all three functional groups (fluorine, methyl, and nitro) on the benzenesulfonamide structure. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic processes .
Properties
IUPAC Name |
2-fluoro-N-methyl-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUFWXJBDZZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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